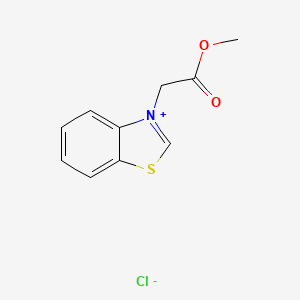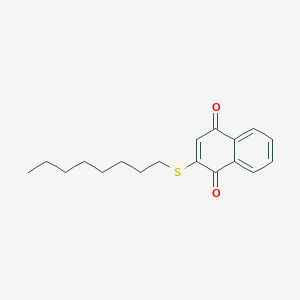
2-(Octylsulfanyl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Octylsulfanyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of an octylsulfanyl group attached to the naphthalene ring, specifically at the 2-position, and a quinone moiety at the 1,4-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylsulfanyl)naphthalene-1,4-dione typically involves the introduction of the octylsulfanyl group to the naphthoquinone core. One common method is the nucleophilic substitution reaction where an octylthiol reacts with 2-bromo-1,4-naphthoquinone under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(Octylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound would yield 2-(Octylsulfanyl)naphthalene-1,4-diol.
科学研究应用
2-(Octylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Octylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities. The compound may also interact with specific enzymes and proteins, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: The parent compound without the octylsulfanyl group.
2-(Methylsulfanyl)naphthalene-1,4-dione: A similar compound with a methylsulfanyl group instead of an octylsulfanyl group.
2-(Octylsulfanyl)benzoquinone: A related compound with a benzoquinone core instead of a naphthoquinone core.
Uniqueness
2-(Octylsulfanyl)naphthalene-1,4-dione is unique due to the presence of the long octylsulfanyl chain, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other naphthoquinones and potentially useful in applications where these properties are advantageous.
属性
CAS 编号 |
89478-14-8 |
|---|---|
分子式 |
C18H22O2S |
分子量 |
302.4 g/mol |
IUPAC 名称 |
2-octylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H22O2S/c1-2-3-4-5-6-9-12-21-17-13-16(19)14-10-7-8-11-15(14)18(17)20/h7-8,10-11,13H,2-6,9,12H2,1H3 |
InChI 键 |
WCNSNPPKUQKLNH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
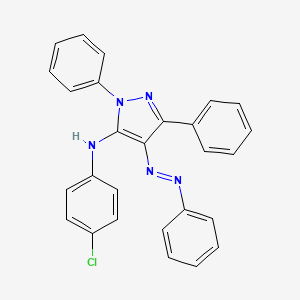
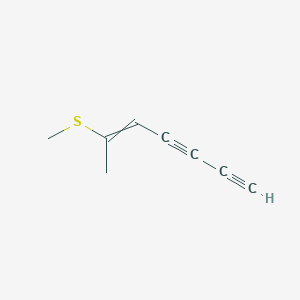
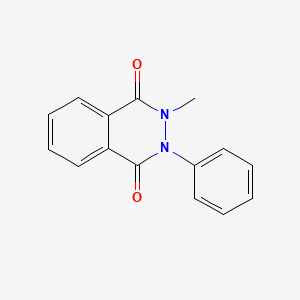
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)

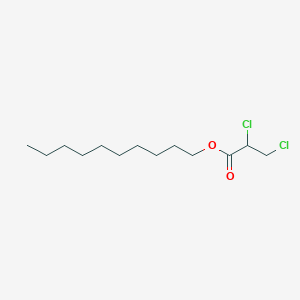
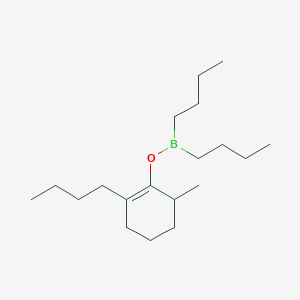
![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
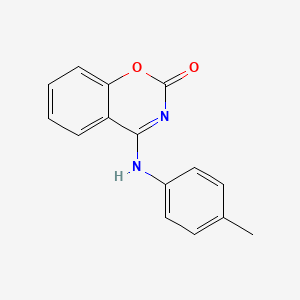

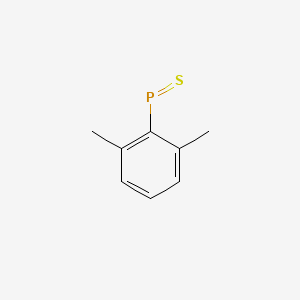
![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
